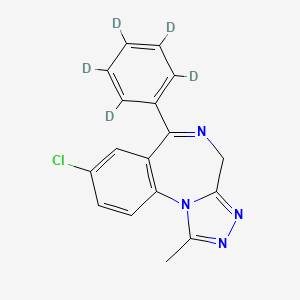
Alprazolam-d5
Descripción general
Descripción
Alprazolam-d5 (CRM) es un material de referencia certificado que se utiliza principalmente para la cuantificación de alprazolam en diversas aplicaciones analíticas. Es una forma deuterada de alprazolam, donde cinco átomos de hidrógeno se reemplazan con deuterio. Este compuesto se clasifica como una benzodiazepina y está regulado como un compuesto de la Lista IV en los Estados Unidos .
Mecanismo De Acción
Alprazolam-d5, como alprazolam, ejerce sus efectos uniéndose al receptor del ácido gamma-aminobutírico tipo-A (GABA-A) en el sistema nervioso central. Esta unión mejora los efectos inhibitorios de GABA, lo que lleva a efectos sedantes, ansiolíticos y relajantes musculares. Los objetivos moleculares involucrados incluyen las subunidades del receptor GABA-A, que median los efectos farmacológicos del compuesto .
Análisis Bioquímico
Biochemical Properties
Alprazolam-d5, like its parent compound Alprazolam, is involved in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, primarily the gamma-aminobutyric acid (GABA) receptors in the central nervous system . The nature of these interactions involves the enhancement of the inhibitory effect of GABA neurotransmission, leading to sedative, anxiolytic, and muscle relaxant effects .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating the activity of GABA receptors, impacting cell signaling pathways, gene expression, and cellular metabolism . The modulation of GABA receptor activity leads to hyperpolarization of the cell membrane and inhibition of certain neuronal activities .
Molecular Mechanism
The mechanism of action of this compound involves binding interactions with GABA receptors, specifically the benzodiazepine site on the GABA-A receptor . This binding enhances the effect of GABA, leading to increased chloride ion influx, hyperpolarization of the neuron, and decreased neuronal excitability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. High dosages over prolonged periods can lead to tolerance, physical and psychological dependence, and severe withdrawal symptoms . More detailed studies are required to understand the threshold effects and any toxic or adverse effects at high doses.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve its lipid solubility, which allows it to readily penetrate the blood-brain barrier and be stored in slow-releasing lipophilic tissues
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Alprazolam-d5 implica la incorporación de deuterio en la molécula de alprazolam. Esto se puede lograr mediante varios métodos, incluido el uso de reactivos o disolventes deuterados durante el proceso de síntesis. Un método común implica el uso de fenilhidrazina deuterada en la reacción con 2-amino-5-clorobenzofenona para formar el intermedio deuterado, que luego se cicla para producir this compound .
Métodos de producción industrial
La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica estrictas medidas de control de calidad para garantizar la pureza isotópica y la consistencia del producto final. El uso de técnicas analíticas avanzadas como la cromatografía de gases-espectrometría de masas (GC-MS) y la cromatografía líquida-espectrometría de masas (LC-MS) es esencial para monitorear la síntesis y garantizar la calidad del producto .
Análisis De Reacciones Químicas
Tipos de reacciones
Alprazolam-d5 experimenta diversas reacciones químicas, que incluyen:
Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno, lo que lleva a la formación de metabolitos reducidos.
Sustitución: Implica el reemplazo de un grupo funcional por otro, como la halogenación o la alquilación.
Reactivos y condiciones comunes
Oxidación: Los reactivos comunes incluyen permanganato de potasio y peróxido de hidrógeno en condiciones ácidas o básicas.
Reducción: Los reactivos comunes incluyen hidruro de litio y aluminio e hidruro de sodio y boro.
Sustitución: Los reactivos comunes incluyen halógenos (cloro, bromo) y agentes alquilantes (yoduro de metilo).
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen derivados hidroxilados, reducidos y sustituidos de this compound. Estos derivados se utilizan a menudo en estudios analíticos y farmacológicos adicionales .
Aplicaciones Científicas De Investigación
Alprazolam-d5 se utiliza ampliamente en la investigación científica, que incluye:
Química: Se utiliza como un estándar interno en química analítica para la cuantificación de alprazolam en varias muestras.
Biología: Se utiliza en estudios que involucran el metabolismo y la farmacocinética de alprazolam.
Medicina: Se utiliza en la investigación clínica para estudiar los efectos e interacciones de alprazolam en el cuerpo humano.
Industria: Se utiliza en la industria farmacéutica para el control de calidad y la validación de métodos analíticos
Comparación Con Compuestos Similares
Compuestos similares
Flualprazolam: Una benzodiazepina de diseño con un átomo de flúor añadido a la estructura de alprazolam.
Flubromazolam: Una benzodiazepina de diseño con un átomo de flúor y un átomo de bromo sustituidos en la estructura de alprazolam.
Singularidad
Alprazolam-d5 es único debido a su etiquetado de deuterio, lo que lo convierte en un estándar interno ideal para aplicaciones analíticas. Los átomos de deuterio proporcionan una diferencia de masa distinta, lo que permite una cuantificación precisa y la diferenciación del alprazolam no deuterado .
Propiedades
IUPAC Name |
8-chloro-1-methyl-6-(2,3,4,5,6-pentadeuteriophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4/c1-11-20-21-16-10-19-17(12-5-3-2-4-6-12)14-9-13(18)7-8-15(14)22(11)16/h2-9H,10H2,1H3/i2D,3D,4D,5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VREFGVBLTWBCJP-VIQYUKPQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=NCC3=NN=C(N3C4=C2C=C(C=C4)Cl)C)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10670071 | |
| Record name | 8-Chloro-1-methyl-6-(~2~H_5_)phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10670071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125229-61-0 | |
| Record name | 4H-[1,2,4]Triazolo[4,3-a][1,4]benzodiazepine, 8-chloro-1-methyl-6-(phenyl-d5)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=125229-61-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Chloro-1-methyl-6-(~2~H_5_)phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10670071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 125229-61-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details




Synthesis routes and methods V
Procedure details









Q1: What is the role of Alprazolam-d5 in the analysis of 4'-chloro deschloroalprazolam?
A1: this compound serves as an internal standard in analytical methods used to identify and quantify benzodiazepines, including alprazolam and its isomers like 4'-chloro deschloroalprazolam []. Since 4'-chloro deschloroalprazolam and alprazolam are isomers with similar properties, they can be difficult to differentiate using standard chromatographic techniques. The research highlighted the use of this compound's retention time as a benchmark []. If a suspected alprazolam peak elutes before the this compound peak, it suggests the presence of 4'-chloro deschloroalprazolam, even if other identification criteria are met []. This is crucial for accurate analysis, especially in forensic toxicology and drug analysis.
Q2: Can you elaborate on the limitations of using this compound in differentiating alprazolam from 4'-chloro deschloroalprazolam?
A2: While this compound aids in differentiating the isomers, it's important to note that the study cited limitations. The researchers acknowledged that their current method could not fully chromatographically resolve the two isomers []. This emphasizes the need for more advanced analytical techniques capable of providing clear separation and identification, especially considering the serious implications of misidentification in forensic and clinical contexts.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
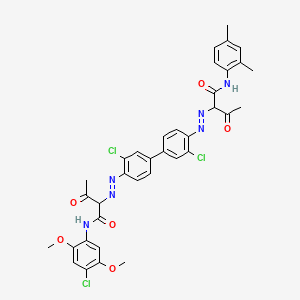



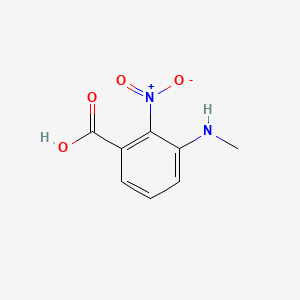
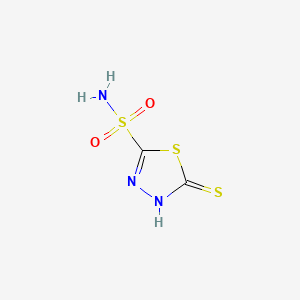
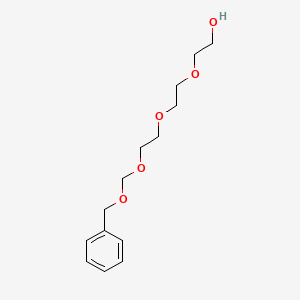

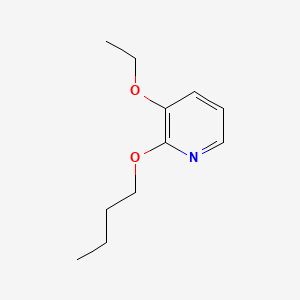
![Methyl-3-[2-(4-nitrobenzoyl)acetamino]-4-[3,5-dicarboxymethyl)-phenoxy]-benzoate](/img/structure/B570980.png)
